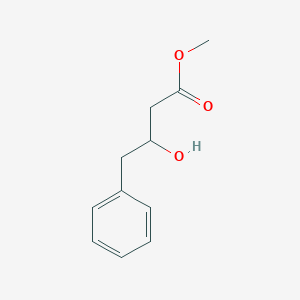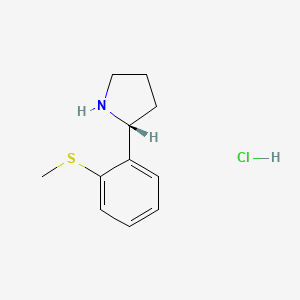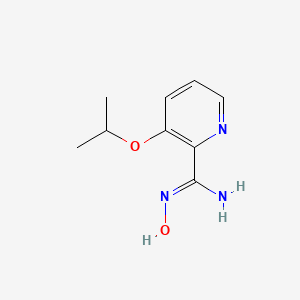
N-Hydroxy-3-isopropoxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-isopropoxypicolinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a picolinimidamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-isopropoxypicolinimidamide typically involves the reaction of picolinimidamide with hydroxylamine and isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-isopropoxypicolinimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, leading to the formation of different derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine or hydroxylamine derivatives.
Scientific Research Applications
N-Hydroxy-3-isopropoxypicolinimidamide has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-isopropoxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and reactivity with target molecules. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
N-Hydroxy-3-isopropoxypicolinimidamide can be compared with other similar compounds, such as N-Hydroxysuccinimide and N-Hydroxyphthalimide These compounds share some structural similarities but differ in their functional groups and reactivity
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full range of capabilities and potential benefits.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N'-hydroxy-3-propan-2-yloxypyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)14-7-4-3-5-11-8(7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI Key |
HBCCCQJFKOLJSZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC1=C(N=CC=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


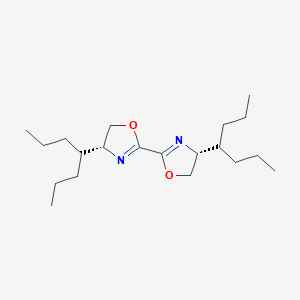
![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
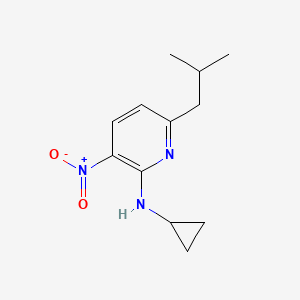
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
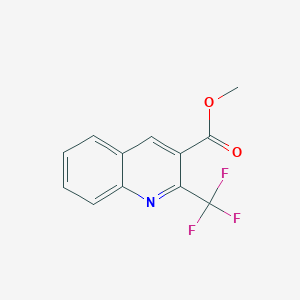
![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)

![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
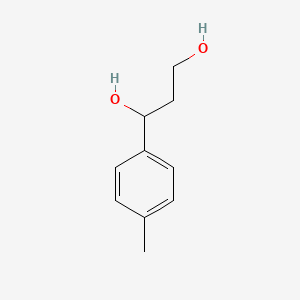
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
